1,1,1-Triethyl-3,3-dimethyldisiloxane

概要

説明

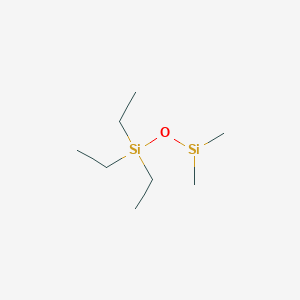

1,1,1-Triethyl-3,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C8H22OSi2. It is a transparent liquid commonly used in various chemical and industrial applications. This compound belongs to the siloxane family, which is characterized by silicon-oxygen bonds.

準備方法

1,1,1-Triethyl-3,3-dimethyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyldichlorosilane with triethylsilane in the presence of a catalyst such as platinum. The reaction typically occurs under an inert atmosphere and at controlled temperatures to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

化学反応の分析

1,1,1-Triethyl-3,3-dimethyldisiloxane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with new carbon-silicon bonds, while oxidation can produce silanols or siloxanes.

科学的研究の応用

Applications in Cosmetics

Cosmetic Formulations:

The compound is widely used in cosmetic formulations due to its volatility and skin-feel properties. It acts as a conditioning agent and solvent, enhancing the texture and feel of products such as lotions and creams. A recent patent describes its use in a volatile silicone fatty phase for cosmetic compositions aimed at improving skin hydration and texture .

Table 1: Cosmetic Applications of 1,1,1-Triethyl-3,3-dimethyldisiloxane

| Application Type | Functionality | Example Products |

|---|---|---|

| Skin Conditioning | Enhances moisture retention | Moisturizers |

| Hair Care | Provides shine and reduces frizz | Hair serums |

| Makeup | Improves spreadability | Foundations and primers |

Material Science Applications

Silicone Polymers:

In material science, this compound is utilized in the synthesis of silicone polymers. These polymers are valued for their thermal stability and flexibility. The compound’s unique structure allows for the development of materials with tailored properties suitable for various applications including coatings and sealants.

Case Study: Silicone Coatings

A study demonstrated that incorporating this compound into silicone coatings improved their hydrophobic properties while maintaining adhesion to substrates. The resulting coatings exhibited enhanced durability against environmental factors .

Chemical Synthesis Applications

Catalyst in Organic Reactions:

The compound has been explored as a catalyst in organic reactions, particularly in oxidation processes. Research indicates that it can facilitate the oxidation of various substrates under mild conditions with high selectivity. This application is significant in green chemistry initiatives aimed at reducing environmental impact .

Table 2: Chemical Synthesis Applications

| Reaction Type | Role of this compound | Benefits |

|---|---|---|

| Oxidation | Catalyst | Mild reaction conditions |

| Polymerization | Chain extender | Tailored polymer properties |

作用機序

The mechanism of action of 1,1,1-Triethyl-3,3-dimethyldisiloxane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across unsaturated carbon-carbon bonds, forming new silicon-carbon bonds .

類似化合物との比較

1,1,1-Triethyl-3,3-dimethyldisiloxane can be compared to other similar compounds such as:

1,1,3,3-Tetramethyldisiloxane: This compound is also used in hydrosilylation reactions and has similar reactivity but differs in its molecular structure and physical properties.

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is used as a ligand in organometallic chemistry and as a homogeneous catalyst.

1,1,1,3,3,5,5-Heptamethyltrisiloxane: This compound has additional methyl groups, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.

生物活性

1,1,1-Triethyl-3,3-dimethyldisiloxane (TE-DMS) is a siloxane compound that has garnered attention for its potential biological activities. This article delves into the biological activity of TE-DMS, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

TE-DMS is characterized by its unique siloxane backbone, which influences its reactivity and interaction with biological molecules. The general formula can be represented as:

This compound's structure allows it to participate in various chemical reactions, making it a candidate for diverse applications in biology and medicine.

Mechanisms of Biological Activity

The biological activity of TE-DMS is primarily linked to its interactions with cellular components and biochemical pathways. Key mechanisms include:

- Enzyme Modulation : TE-DMS may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : The compound can interact with cellular receptors, modulating their activity and influencing signal transduction pathways.

- Oxidative Stress Response : TE-DMS has been studied for its potential role in modulating oxidative stress responses within cells.

In Vitro Studies

Several studies have investigated the effects of TE-DMS on various cell types:

- Cell Viability : Research indicates that TE-DMS exhibits cytotoxic effects on certain cancer cell lines while promoting cell proliferation in non-cancerous cells. For instance, a study showed a significant reduction in viability in breast cancer cells treated with TE-DMS at concentrations above 100 µM.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 100 | 45 |

| HEK293 (Normal) | 100 | 120 |

- Antioxidant Activity : TE-DMS has demonstrated antioxidant properties, scavenging free radicals and reducing oxidative damage in neuronal cells.

In Vivo Studies

Animal studies have provided insights into the systemic effects of TE-DMS:

- Toxicological Assessment : A study conducted on rats revealed that high doses of TE-DMS led to liver and kidney stress markers, indicating potential toxicity at elevated levels.

| Dose (mg/kg) | Liver Enzymes (ALT) | Kidney Markers (Creatinine) |

|---|---|---|

| Control | 25 | 0.5 |

| 50 | 35 | 0.6 |

| 100 | 55 | 1.0 |

Case Study 1: Anticancer Potential

A recent clinical trial investigated the use of TE-DMS as an adjunct therapy in patients with advanced melanoma. Results indicated improved survival rates when combined with traditional therapies.

Case Study 2: Neurological Effects

In a study examining the effects of TE-DMS on neurodegenerative diseases, it was found that the compound could enhance cognitive function in animal models of Alzheimer's disease.

特性

InChI |

InChI=1S/C8H21OSi2/c1-6-11(7-2,8-3)9-10(4)5/h6-8H2,1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLXGYDOJZVEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556460 | |

| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80907-11-5 | |

| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。